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Compound of Interest

Compound Name: C13H13BrN2OS2

Cat. No.: B12180299 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the biological potency of various thiazole derivatives, supported by

experimental data from recent studies. The focus is on anticancer and antimicrobial activities,

highlighting key structural modifications that influence efficacy.

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, serves as a

core scaffold in numerous biologically active compounds.[1] Its derivatives have garnered

significant attention in medicinal chemistry due to their broad spectrum of pharmacological

activities, including anticancer, antibacterial, antifungal, and antioxidant properties.[1][2][3] The

versatility of the thiazole ring allows for modifications at various positions, enabling the

development of new molecules with enhanced potency and target specificity.[1] This guide

synthesizes findings from multiple studies to offer a comparative perspective on the potency of

these analogs.

Quantitative Comparison of Biological Activity
The following table summarizes the in vitro potency of selected thiazole derivatives against

various cell lines and microbial strains, as reported in recent literature. The half-maximal

inhibitory concentration (IC50) is a key metric used to quantify a compound's effectiveness in

inhibiting a specific biological or biochemical function.
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Compound ID
Target Cell
Line/Organism

Biological
Activity

IC50 (µM) Reference

Compound 4c
MCF-7 (Breast

Cancer)
Anticancer 2.57 ± 0.16 [4]

HepG2 (Liver

Cancer)
Anticancer 7.26 ± 0.44 [4]

VEGFR-2 Kinase Inhibition 0.15 [4]

Staurosporine

(Standard)

MCF-7 (Breast

Cancer)
Anticancer 6.77 ± 0.41 [4]

HepG2 (Liver

Cancer)
Anticancer 8.4 ± 0.51 [4]

Sorafenib

(Standard)
VEGFR-2 Kinase Inhibition 0.059 [4]

2-amino thiazole

(3)

MCF-7 (Breast

Cancer)
Anticancer

80.13 µg/ml

(24h)
[2]

71.03 µg/ml

(48h)
[2]

59.24 µg/ml

(72h)
[2]

AGS (Gastric

Cancer)
Anticancer

75.03 µg/ml

(24h)
[2]

38.12 µg/ml

(48h)
[2]

28.01 µg/ml

(72h)
[2]

Note: Direct comparison of IC50 values between different studies should be done with caution

due to potential variations in experimental conditions.
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The data presented in this guide are derived from established in vitro assays. The following are

detailed methodologies for the key experiments cited.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation,

and cytotoxicity.

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate

media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified

incubator at 37°C with 5% CO2.

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g.,

DMSO) and diluted to various concentrations. The cells are then treated with these

concentrations for specific time periods (e.g., 24, 48, 72 hours).[2]

MTT Incubation: After the treatment period, the media is removed, and MTT solution is

added to each well. The plate is incubated for a few hours, during which viable cells with

active metabolism convert the yellow MTT into a purple formazan precipitate.

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g.,

DMSO) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional

to the number of viable cells.

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control

cells. The IC50 value is determined by plotting the percentage of viability against the

compound concentration and fitting the data to a dose-response curve.[4]

Antibacterial and Antifungal Susceptibility Testing
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The antimicrobial activity of thiazole derivatives is often evaluated using methods such as the

agar dilution or agar diffusion method to determine the Minimum Inhibitory Concentration

(MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration

(MFC).[2][3]

Microorganism Preparation: Standard strains of bacteria (e.g., E. coli, S. aureus) and fungi

are cultured in appropriate broth.

Compound Dilution: The test compounds are serially diluted in a suitable solvent.

Agar Dilution Method: The diluted compounds are incorporated into molten agar at specific

concentrations, which is then poured into petri dishes. Once solidified, a standardized

inoculum of the microorganism is spotted onto the agar surface. The plates are incubated,

and the MIC is determined as the lowest concentration of the compound that inhibits visible

growth.

Agar Diffusion Method (Disk Diffusion): Sterile filter paper disks are impregnated with known

concentrations of the test compounds and placed on the surface of an agar plate that has

been uniformly inoculated with the test microorganism. The plates are incubated, and the

diameter of the zone of growth inhibition around each disk is measured.

MBC/MFC Determination: To determine the MBC or MFC, aliquots from the wells or tubes

showing no growth in the MIC assay are subcultured onto fresh, compound-free agar plates.

The lowest concentration that prevents any microbial growth on these plates is considered

the MBC or MFC.

Visualizing Experimental and Logical Workflows
Experimental Workflow for In Vitro Potency Screening

The following diagram illustrates a typical workflow for screening and evaluating the potency of

novel chemical compounds, such as C13H13BrN2OS2 analogs.
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Caption: Workflow for synthesis and evaluation of novel compounds.

Logical Relationship of Thiazole Derivatives' Biological Activities
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This diagram shows the relationship between the core thiazole structure and its diverse

biological activities, which are influenced by various substitutions.

Biological Activities

Thiazole Core Structure

Anticancer Antibacterial Antifungal Antioxidant

Click to download full resolution via product page

Caption: Biological activities of thiazole derivatives.

Note: A specific signaling pathway diagram for C13H13BrN2OS2 analogs cannot be provided

as the mechanism of action for such specific compounds was not detailed in the initial search

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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